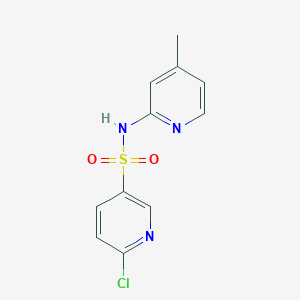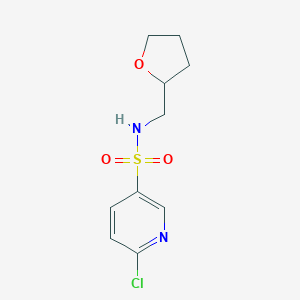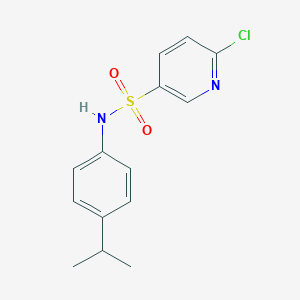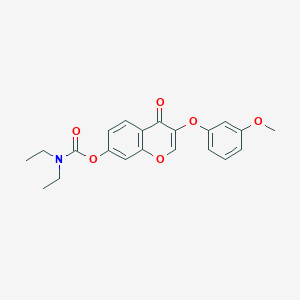
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate, also known as D609, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. D609 is a carbamate derivative of the flavonoid quercetin and has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-viral activity. In
Wissenschaftliche Forschungsanwendungen
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (Zhang et al., 2015). 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has also been shown to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines (Liu et al., 2016). In addition, 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has been shown to have anti-viral activity against a variety of viruses, including HIV, influenza A, and hepatitis C (Zhou et al., 2017).
Wirkmechanismus
The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is not fully understood, but it is believed to act by inhibiting phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is an enzyme that hydrolyzes phosphatidylcholine to produce diacylglycerol and phosphocholine. By inhibiting PC-PLC, 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate reduces the production of diacylglycerol, which in turn reduces the activation of protein kinase C (PKC) and other downstream signaling pathways (Li et al., 2008).
Biochemical and Physiological Effects:
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) (Zhang et al., 2015). 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and are involved in various pathological conditions such as cancer and inflammation (Liu et al., 2016).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate in lab experiments is its broad range of biological effects, which makes it useful for studying various disease models. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another area of interest is its mechanism of action, which is not fully understood and could be further explored. Finally, there is potential for the development of novel derivatives of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate with improved solubility and biological activity.
Conclusion:
In conclusion, 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its broad range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral activity, make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesemethoden
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is synthesized by reacting 3-methoxyphenol with ethyl chloroformate to form ethyl 3-methoxyphenylcarbamate. This intermediate is then reacted with 7-hydroxy-4-chromone to form 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate (3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate) (Li et al., 2008).
Eigenschaften
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-4-22(5-2)21(24)28-16-9-10-17-18(12-16)26-13-19(20(17)23)27-15-8-6-7-14(11-15)25-3/h6-13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFCVTBXSOZERV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

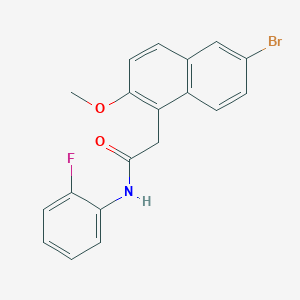
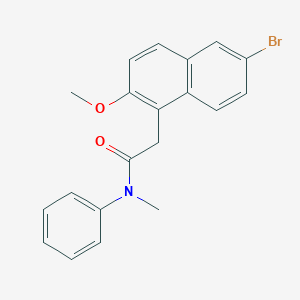
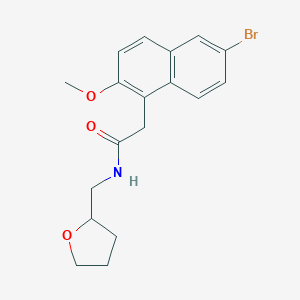

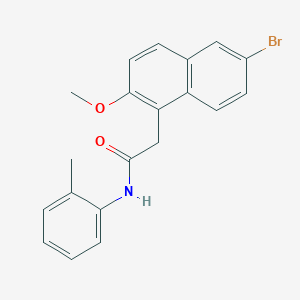

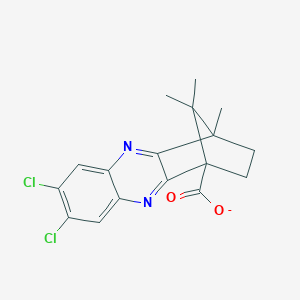
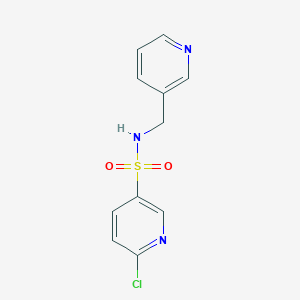
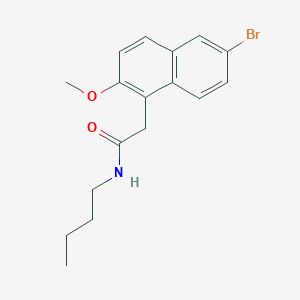
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B385358.png)
